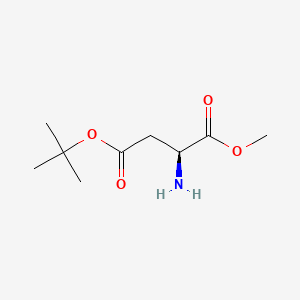
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. The compound has a unique chemical structure that makes it a promising candidate for the development of new drugs.
Wissenschaftliche Forschungsanwendungen
Medicinal Applications
(a) Anticancer Properties: Oxadiazoles, including our compound of interest, have shown promise as potential anticancer agents. Researchers have explored their ability to inhibit tumor growth by targeting specific cellular pathways or receptors. Further investigations into their mechanism of action and efficacy are ongoing .
(b) Vasodilator Activity: The vasodilatory effects of oxadiazoles make them relevant in cardiovascular research. By relaxing blood vessels, they enhance blood flow and potentially alleviate conditions like hypertension and angina. Our compound may contribute to this field by modulating vascular tone .
© Anticonvulsant Potential: Oxadiazoles have been studied for their anticonvulsant properties. These compounds could play a role in managing epilepsy and related disorders by stabilizing neuronal excitability. Our compound’s specific effects warrant exploration .
(d) Antidiabetic Applications: Given the global prevalence of diabetes, compounds with antidiabetic potential are crucial. Oxadiazoles, including our compound, have been investigated for their ability to regulate blood glucose levels. Understanding their mode of action and safety profile is essential .
Energetic Materials
Oxadiazoles exhibit favorable energetic behavior, making them valuable in high-energy applications:
(a) Propellants and Explosives: The 1,2,5-oxadiazole regioisomer (also known as furazan) and its derivatives have been studied as energetic materials. Their response to heat and impact varies, making them suitable candidates for propellants and explosives .
(b) Ionic Salts: Oxadiazoles can form stable ionic salts due to their unique electronic environment. These salts find applications in energy storage systems, such as batteries and supercapacitors .
Miscellaneous Uses
(a) Organic Synthesis: Oxadiazoles serve as versatile building blocks in organic synthesis. Researchers have utilized them to create complex molecules, including pharmaceuticals and agrochemicals .
(b) Material Science: Their aromatic nature and substituent flexibility make oxadiazoles interesting for material science. They contribute to the design of novel polymers, liquid crystals, and conductive materials .
Wirkmechanismus
Oxadiazoles
are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been reported to possess a broad spectrum of biological activity, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant activities, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, and analgesic properties .
Eigenschaften
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c21-17(13-6-7-23-10-13)20-8-14(12-4-2-1-3-5-12)15(9-20)16-18-11-22-19-16/h1-7,10-11,14-15H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GABXNOQFSGMFGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C2=CSC=C2)C3=NOC=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-2-(m-tolyl)acetamide](/img/structure/B2522535.png)





![7-[3-Chloro-5-(trifluoromethyl)pyridine-2-carbonyl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2522546.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate](/img/structure/B2522550.png)
